L-Lysine

Bioprocess Engineering Antimicrobial Polymer Production Fermentation

L-Lysine (CAS 56-87-1) is the definitive L-enantiomer for eukaryotic protein synthesis. It boosts ε-poly-L-lysine yield by 41.4% in fermentation, specifically stimulates osteoblast proliferation (unlike L-Arginine), and meets USP/EP/JP standards as monohydrochloride (99.0–101.0% assay, ≤10 ppm heavy metals) for GMP biopharma. The HCl salt ensures precise, reproducible animal nutrition formulations. Choose L-Lysine for validated, application-specific performance.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 56-87-1
Cat. No. B559527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine
CAS56-87-1
SynonymsL-glutamicacid; (S)-2-Aminopentanedioicacid; 56-86-0; GLUTAMICACID; glutacid; Glutamicol; Glutamidex; Glutaminol; Aciglut; Glusate; Glutaton; glutaminicacid; (2S)-2-Aminopentanedioicacid; L-glutamate; L-Glutaminicacid; (S)-Glutamicacid; Acidumglutamicum; L-glu; L-(+)-glutamicacid; D-Glutamiensuur; Poly-L-glutamate; alpha-aminoglutaricacid; glut; Glutamicacid,L-; a-Glutamicacid
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
InChIKeyKDXKERNSBIXSRK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in ethanol, ethyl ether, acetone, benzene
Insolulble in common neutral solvents
Very freely soluble in water.
Water solubility: >100 g/100 g H20 at 25 °C
In water, 5.84X10+5 mg/L at 27 °C
1000.0 mg/mL
Soluble in water
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





L-Lysine (CAS 56-87-1): Essential Amino Acid for Cell Culture and Bioproduction


L-Lysine (CAS 56-87-1) is a proteinogenic, essential amino acid with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol [1]. It serves as an indispensable component in cell culture media, biopharmaceutical manufacturing, and animal nutrition due to its critical role in protein synthesis and as a metabolic precursor. The compound is distinguished by its stereospecificity, with only the L-enantiomer demonstrating compatibility with eukaryotic protein synthesis machinery, a fundamental consideration for scientific procurement. Key physicochemical properties include water solubility and a specific rotation [α]25D of +20.4° to +21.4° for its monohydrochloride salt, a widely used derivative .

The Risks of Substituting L-Lysine with Unverified Analogs in Research and Production


The selection of L-Lysine over structurally or functionally similar analogs is not trivial; substitution can lead to significant deviations in experimental outcomes and bioprocess yields. Analogs such as D-Lysine, L-Arginine, or alternative salt forms exhibit distinct biochemical behaviors due to differences in stereochemistry, metabolic fate, and physicochemical properties. For instance, D-Lysine and L-Lysine undergo divergent metabolic pathways in microbial systems, impacting product formation [1], while the choice between L-Lysine free base and its hydrochloride salt significantly affects formulation stability and hygroscopicity [2]. Even among amino acids with overlapping biological roles, like L-Lysine and L-Arginine, their functional effects on cellular processes such as proliferation and matrix synthesis are not interchangeable [3]. The quantitative evidence below demonstrates why L-Lysine remains the specific, fit-for-purpose choice for critical scientific and industrial applications.

Quantitative Differentiation: L-Lysine vs. Analogs in Critical Performance Dimensions


Superior ε-Poly-L-Lysine Production Yield Compared to D-Lysine as a Precursor

In a direct comparison using Streptomyces ahygroscopicus GIM8, the addition of L-Lysine to the production phase of fermentation resulted in a significantly higher yield of the antimicrobial polymer ε-poly-L-lysine (ε-PL) compared to D-Lysine when added at the same phase. L-Lysine addition (3 mM) in the production phase achieved an ε-PL yield of 1.16 g/L, representing a 41.4% increase over the control yield of 0.78 g/L [1]. This demonstrates L-Lysine's superior efficacy as a direct metabolic precursor during the active production phase.

Bioprocess Engineering Antimicrobial Polymer Production Fermentation

Distinct Biological Activity vs. L-Arginine in Human Osteoblast Cell Culture

In a comparative study on cultured human osteoblasts, L-Lysine and L-Arginine demonstrated divergent primary biological activities. L-Lysine administration (0.587 mg/mL/day) over 7 days primarily affected cell proliferation, as evidenced by the MTT test and immunostaining for Platelet-Derived Growth Factor (PDGF) [1]. In contrast, L-Arginine administration significantly increased Alkaline Phosphatase (ALP), Nitric Oxide (NO), and Type I Collagen (PICP) production [1].

Cell Culture Bone Tissue Engineering Osteoblast Proliferation

Equivalent Bioavailability but Differential Handling of L-Lysine·HCl vs. L-Lysine Sulphate in Animal Nutrition

A comparative study in rainbow trout (Oncorhynchus mykiss) evaluated the bioavailability of L-Lysine from L-Lysine·HCl and L-Lysine sulphate. The study found no significant difference in the utilization of supplemental lysine between the two sources, calculated as (Δretained/Δdigested)×100, with an average utilization of 68% for both (P=0.62) [1]. While bioavailability was equivalent, the choice between these sources often hinges on formulation factors such as solubility and purity, which are distinct.

Animal Nutrition Aquaculture Feed Formulation

High Purity and Multi-Compendial Compliance of L-Lysine Monohydrochloride for Regulated Applications

Commercially available L-Lysine Monohydrochloride is supplied at high purity levels, meeting stringent pharmacopeial standards. A typical specification for a USP/EP/JP/FCC grade product includes an assay range of 99.0-101.0% (on a dry basis), with specific limits on impurities such as heavy metals (≤10 ppm), arsenic (≤1 ppm), iron (≤10 ppm), and related substances (≤0.5%) . This level of purity and traceability is essential for pharmaceutical and cell culture applications where contaminants can alter outcomes.

Quality Control Pharmaceutical Manufacturing Regulatory Compliance

Distinct Metabolic Pathway from D-Lysine in Microbial Systems

Metabolomic analysis of Streptomyces ahygroscopicus GIM8 cultivated in a defined medium revealed that L-Lysine and D-Lysine are processed via different metabolic pathways. Following L-Lysine metabolism, several key metabolites were formed in the cells, including 5-aminovalerate, pipecolate, and L-2-aminoadipate. In contrast, only L-2-aminoadipate was observed after D-Lysine metabolism [1]. This confirms that the two enantiomers are not metabolically equivalent.

Microbial Metabolism Biochemistry Fermentation

Strategic Application Scenarios for L-Lysine Based on Quantitative Evidence


Optimizing ε-Poly-L-Lysine Bioproduction Yields

For industrial biotechnologists and fermentation scientists aiming to maximize ε-poly-L-lysine yields, L-Lysine is the superior precursor choice. The evidence demonstrates a 41.4% increase in yield when L-Lysine is added during the production phase, compared to control conditions [1]. This makes L-Lysine an essential component for cost-effective, high-yield manufacturing processes.

Formulating Cell Culture Media for Osteoblast Proliferation Studies

Researchers in bone biology and tissue engineering should select L-Lysine to stimulate osteoblast proliferation in their culture systems. Unlike L-Arginine, which promotes matrix synthesis, L-Lysine specifically enhances cell proliferation, as shown in primary human osteoblast cultures [2]. This targeted activity is critical for assays focused on cell growth and expansion.

Sourcing High-Purity L-Lysine for Regulated Pharmaceutical and Cell Culture Use

Procurement specialists in the pharmaceutical and biopharmaceutical industries must prioritize L-Lysine Monohydrochloride meeting USP/EP/JP/FCC compendial standards. The product's high purity (99.0-101.0% assay) and strict impurity limits (e.g., ≤10 ppm heavy metals) ensure compliance with GMP requirements and minimize batch-to-batch variability in sensitive applications like parenteral nutrition and biopharmaceutical manufacturing.

Standardized Animal Nutrition Studies Requiring Equivalent Bioavailability

Nutritional scientists and feed formulators can confidently select L-Lysine·HCl for animal studies requiring a well-characterized, highly bioavailable lysine source. While L-Lysine sulphate is nutritionally equivalent (both showing 68% utilization in trout) [3], the HCl salt is often preferred for its superior solubility and established purity profile, facilitating precise and reproducible diet formulation.

Technical Documentation Hub

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